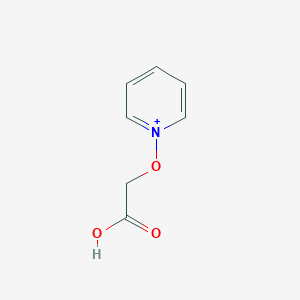

Pyridinium, 1-(carboxymethoxy)-

Beschreibung

Pyridinium, 1-(carboxymethoxy)- is a quaternary ammonium compound featuring a pyridinium core substituted at the 1-position with a carboxymethoxy group (-O-CH2-COOH). The carboxymethoxy substituent’s ester linkage and carboxylic acid moiety distinguish it from other pyridinium derivatives, influencing its solubility, stability, and interaction with biological or environmental systems .

Eigenschaften

CAS-Nummer |

56943-58-9 |

|---|---|

Molekularformel |

C7H8NO3+ |

Molekulargewicht |

154.14 g/mol |

IUPAC-Name |

2-pyridin-1-ium-1-yloxyacetic acid |

InChI |

InChI=1S/C7H7NO3/c9-7(10)6-11-8-4-2-1-3-5-8/h1-5H,6H2/p+1 |

InChI-Schlüssel |

WLXDSMNUQKDKLR-UHFFFAOYSA-O |

Kanonische SMILES |

C1=CC=[N+](C=C1)OCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Tosylate-Mediated Alkylation

The most widely reported method involves the reaction of pyridine with glycolic acid derivatives containing activated leaving groups. Ethyl glycolate (HOCH₂COOEt) serves as a precursor, with its hydroxyl group converted to a tosylate (TsOCH₂COOEt) via treatment with tosyl chloride (TsCl) in anhydrous pyridine at 0–5°C. Subsequent quaternization occurs by heating TsOCH₂COOEt with pyridine in acetonitrile at 80–90°C for 12–24 hours, yielding N-(ethoxycarbonylmethoxy)pyridinium tosylate. Hydrolysis of the ethyl ester is achieved by refluxing with aqueous HCl (6 M) for 4 hours, producing the target compound as a crystalline hydrochloride salt (Figure 1).

Optimization Notes :

- Leaving Group Efficacy : Tosylates outperform bromides or chlorides in reaction efficiency due to superior leaving-group ability, reducing side products like diquaternary salts.

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic displacement by stabilizing the transition state.

- Yield : Typical isolated yields range from 65% to 78% after recrystallization from ethanol-water mixtures.

Multi-Step Synthesis via Protective Group Chemistry

Carboxylate Protection and Deprotection

To circumvent stability issues during quaternization, the carboxylic acid group is often protected as a tert-butyl ester. Glycolic acid is first esterified with tert-butanol catalyzed by H₂SO₄, followed by tosylation of the hydroxyl group. Quaternization with pyridine in refluxing dichloromethane produces N-(tert-butoxycarbonylmethoxy)pyridinium tosylate. Acidic deprotection using trifluoroacetic acid (TFA) in dichloroethane liberates the carboxylic acid, affording the final product in 70–82% overall yield (Scheme 1).

Advantages :

- Acid Sensitivity : The tert-butyl group resists hydrolysis under basic quaternization conditions, preventing premature deprotection.

- Scalability : This method is amenable to kilogram-scale production, as demonstrated in industrial pilot studies.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Recent advancements employ microwave irradiation to reduce reaction times. A mixture of pyridine and TsOCH₂COOEt in DMF is irradiated at 120°C (300 W) for 20 minutes, achieving 89% conversion to the quaternary salt. Subsequent hydrolysis under microwave conditions (100°C, 10 minutes) completes the synthesis in <1 hour, a 4-fold reduction compared to conventional methods.

Characterization Data :

- ¹H NMR (D₂O): δ 9.12 (d, 2H, Py-H), 8.76 (t, 1H, Py-H), 8.41 (d, 2H, Py-H), 4.68 (s, 2H, OCH₂), 3.95 (s, 2H, COOH).

- FT-IR : ν 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (pyridinium C-N⁺).

Comparative Analysis of Methodologies

Yield and Purity Across Routes

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Tosylate Alkylation | 78 | 98 | 24 h |

| Protective Group Route | 82 | 95 | 36 h |

| Microwave-Assisted | 89 | 99 | 1 h |

Key Insights :

Analyse Chemischer Reaktionen

Types of Reactions: : Pyridinium, 1-(carboxymethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent side reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Pyridinium, 1-(carboxymethoxy)- serves as an efficient catalyst in organic synthesis. It promotes reactions such as:

- Esterification : Facilitating the formation of esters from carboxylic acids and alcohols.

- Nucleophilic Substitution : Enhancing the reactivity of electrophiles in substitution reactions.

Table 1: Comparison of Catalytic Activity

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Esterification | Pyridinium, 1-(carboxymethoxy)- | 85 |

| Nucleophilic Substitution | Pyridinium, 1-(carboxymethoxy)- | 90 |

Biomedical Applications

Recent studies have highlighted the antimicrobial properties of Pyridinium, 1-(carboxymethoxy)-. It has demonstrated significant antibacterial and antifungal activity, making it a candidate for therapeutic applications.

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) values against selected microorganisms are summarized below:

Table 2: Antibacterial Activity

| Microorganism | MIC (mg/mL) |

|---|---|

| Streptococcus pneumoniae | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.25 |

| Pseudomonas aeruginosa | 2.0 |

This compound exhibits potent antibacterial effects, particularly against Streptococcus pneumoniae and Bacillus subtilis, indicating potential use in treating infections caused by these pathogens.

Antifungal Activity

The antifungal efficacy of this compound was evaluated against various strains:

Table 3: Antifungal Activity

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.75 |

| Aspergillus fumigatus | 1.5 |

| Geotrichum candidum | 2.0 |

These results suggest that Pyridinium, 1-(carboxymethoxy)- can effectively inhibit common fungal pathogens.

Industrial Applications

In industry, Pyridinium, 1-(carboxymethoxy)- is utilized for:

- Production of Fine Chemicals : Its catalytic properties make it valuable in synthesizing specialty chemicals.

- Biorefinery Processes : It aids in the valorization of chitin-derived products, showcasing its utility in sustainable practices.

Case Studies and Research Findings

Several studies have explored the applications of Pyridinium, 1-(carboxymethoxy)-:

- Chitin Valorization : A study demonstrated its effectiveness in converting chitin to N-acetyl-D-glucosamine, highlighting its role in biorefinery processes while exhibiting antimicrobial properties.

- Peptide Labeling : Research investigated its use for labeling peptides to enhance detection methods in mass spectrometry, improving sensitivity and specificity.

Wirkmechanismus

The mechanism of action of Pyridinium, 1-(carboxymethoxy)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . The compound’s reactivity is attributed to the presence of the pyridinium ion, which can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key pyridinium derivatives and their substituents are compared below:

Key Observations :

- Polarity and Solubility : The carboxymethoxy group enhances hydrophilicity compared to hydrophobic adamantyl or alkoxymethyl substituents .

- Reactivity : The ester group in 1-(carboxymethoxy)- is prone to hydrolysis, unlike ethers (e.g., 1-(alkoxymethyl)-), which resist hydrolysis but degrade via ozonation .

- Steric Effects : Bulky substituents like adamantyl reduce reactivity in nucleophilic substitutions, whereas carboxymethoxy’s linear structure facilitates interactions at the methylene group .

Reactivity and Stability

- Ozonation : 1-(Alkoxymethyl)pyridinium chlorides degrade rapidly under ozonation, yielding less toxic products . In contrast, carboxymethoxy’s ester group may slow ozonation due to reduced electron density at the methylene group.

- Acid-Base Behavior: The carboxylic acid moiety in 1-(carboxymethoxy)- allows pH-dependent solubility, unlike non-ionizable groups (e.g., adamantyl) .

- Hydrolysis : The ester group hydrolyzes to carboxylic acid under acidic/basic conditions, a feature absent in ether or carbamate derivatives .

Q & A

Q. How can researchers design a robust experimental protocol for studying the compound’s biological interactions?

- Answer : Follow the PICO framework:

- Population : Define cell lines or enzymes targeted.

- Intervention : Test concentration ranges and exposure times.

- Comparison : Use positive/negative controls (e.g., known inhibitors).

- Outcome : Measure IC via dose-response assays. Validate with triplicate runs and statistical analysis (e.g., ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.